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molecular formula C12H10ClNO3 B3097989 Methyl 4-chloro-8-methoxyquinoline-2-carboxylate CAS No. 132634-27-6

Methyl 4-chloro-8-methoxyquinoline-2-carboxylate

Cat. No. B3097989
M. Wt: 251.66 g/mol
InChI Key: PJTUWNXMLLXTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05102892

Procedure details

Methyl 4™chloro-8-methoxyquinoline-2-carboxylate compound of the formula V, R5 =CH3O, R6 =H, R8 =CH3 57.6 g (247 mmol) of methyl 4-hydroxy-8-methoxyquinolinecarboxylate were introduced a little at a time into 113 ml of POCl3 at room temperature to 40° C., and the mixture was heated at 80° C. for 2 hours. The dark reaction mixture was poured onto ice and adjusted to pH 6 with concentrated K2CO3 solution. The precipitate was filtered off with suction and recrystallized from DMF/water. 42.7 g (=69%) of methyl 4-chloro-8-methoxyquinoline-2-carboxylate of melting point 139-141° C. were obtained.
[Compound]
Name
Methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
chloro-8-methoxyquinoline-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
113 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]C1C(C([O-])=O)=NC2C(C=1)=CC=CC=2OC.O[C:18]1[C:27]2[C:22](=[C:23]([O:28][CH3:29])[CH:24]=[CH:25][CH:26]=2)[N:21]=[C:20]([C:30]([O:32][CH3:33])=[O:31])[CH:19]=1.O=P(Cl)(Cl)Cl.C([O-])([O-])=O.[K+].[K+]>>[Cl:1][C:18]1[C:27]2[C:22](=[C:23]([O:28][CH3:29])[CH:24]=[CH:25][CH:26]=2)[N:21]=[C:20]([C:30]([O:32][CH3:33])=[O:31])[CH:19]=1 |f:3.4.5|

Inputs

Step One
Name
Methyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
chloro-8-methoxyquinoline-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC2=C(C=CC=C2C1)OC)C(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC(=NC2=C(C=CC=C12)OC)C(=O)OC
Name
Quantity
113 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark reaction mixture
ADDITION
Type
ADDITION
Details
was poured onto ice
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallized from DMF/water

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC2=C(C=CC=C12)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 42.7 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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